N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
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Description
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Potential
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide and its derivatives have been explored for their antitubercular properties. For instance, a study synthesizing a library of dihydropyrimidines, which are structurally related, revealed significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing greater potency than isoniazid (Trivedi et al., 2010).
Anticancer Activity
Several studies have focused on the anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a category to which this compound belongs. These studies highlight the synthesis of compounds showing promising antitumor activity, particularly against breast cancer cell lines (Abdellatif et al., 2014).
Antifungal and Antibacterial Properties
Research into pyrazole derivatives, closely related to this compound, has revealed significant antimicrobial properties. For instance, studies have documented the synthesis and characterization of these compounds, which exhibited both antifungal and antibacterial activities, demonstrating their potential as pharmacophores in drug development (Hafez et al., 2016).
Application in Positron Emission Tomography (PET)
Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their potential in tumor imaging using PET. These studies contribute to the understanding of the biological behavior of these compounds and their applicability in medical imaging (Xu et al., 2012).
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-4-14-11(3)19-18(21-17(14)26)23-15(9-10(2)22-23)20-16(25)12-5-7-13(8-6-12)24(27)28/h5-9H,4H2,1-3H3,(H,20,25)(H,19,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPIMPGHHGCCOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.